molecular formula C23H24N6O5S2 B211414 Cefquinome CAS No. 84957-30-2

Cefquinome

Cat. No. B211414
CAS RN: 84957-30-2
M. Wt: 528.6 g/mol
InChI Key: YWKJNRNSJKEFMK-PQFQYKRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefquinome is a fourth-generation cephalosporin with pharmacological and antibacterial properties valuable in the treatment of coliform mastitis and other infections . It exhibits excellent antibacterial activity against Staphylococcus aureus .


Synthesis Analysis

A robust liquid chromatography-tandem mass spectrometry method was developed and comprehensively validated for the quantification of cefquinome . The method enables routine residue control purposes and to monitor the pharmacokinetics of cefquinome in bovine colostrum and raw milk .


Molecular Structure Analysis

Cefquinome has a molecular formula of C23H24N6O5S2 and a molecular weight of 528.6 g/mol . Its IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .


Chemical Reactions Analysis

Cefquinome undergoes a variety of chemical reactions. A study has shown that a robust liquid chromatography-tandem mass spectrometry method was developed for the quantification of cefquinome . This method is useful for routine residue control and monitoring the pharmacokinetics of cefquinome in bovine colostrum and raw milk .


Physical And Chemical Properties Analysis

Cefquinome has a molecular formula of C23H24N6O5S2 and a molecular weight of 528.6 g/mol . Its IUPAC name is (6R,7R)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .

Scientific Research Applications

  • Cefquinome's Antibacterial Activity and Pharmacological Properties : Cefquinome is characterized by a broad antibacterial spectrum, strong antibacterial activity, superior pharmacokinetics, and low toxicity. It has been used in animals for severe infections and shows no carcinogenicity, mutagenicity, teratogenicity, or reproductive toxicity. The peak blood concentration of cefquinome is reached quickly, maintaining a high concentration in the body (Ge Jing-jing, 2013).

  • Development of HPLC Method for Cefquinome in Sheep : A high-performance liquid chromatography (HPLC) method was developed for determining cefquinome concentrations in sheep plasma, proving useful for pharmacokinetic studies and clinical use. The method is sensitive, precise, and accurate, facilitating research into the pharmacokinetics of cefquinome in sheep (K. Uney, F. Altan, M. Elmas, 2010).

  • In Vitro and In Vivo Antibacterial Activities and Pharmacokinetics : Cefquinome is effective against a range of pathogens including Staphylococcus aureus, streptococci, Pseudomonas aeruginosa, and various Enterobacteriaceae. Its high in vitro activity is paralleled by its in vivo efficacy against experimental septicemia. Pharmacokinetic properties were studied in mice, dogs, pigs, and calves, showing high peak levels and linear dose-response correlations in some animals (M. Limbert et al., 1991).

  • Cefquinome-Loaded Gelatin Microspheres for Veterinary Applications : Cefquinome sulfate gelatin microspheres (CEF-GMS) were developed as a sustained-release formulation, showing potential for veterinary clinical applications. The pharmacokinetic characteristics of CEF-GMS in pigs indicated a significantly longer elimination half-life compared to standard cefquinome injections, suggesting potential for less frequent dosing (S. Zhang et al., 2018).

  • Antibacterial Activity Against Equine Bacterial Pathogens : Cefquinome shows high activity against equine pathogens such as Actinobacillus equuli, streptococci, Enterobacteriaceae, and staphylococci. Its bactericidal activity is time-dependent, and the post-antibiotic effect (PAE) varies across different pathogens (E. Thomas, V. Thomas, C. Wilhelm, 2006).

  • PK/PD Indices and Resistance Selection for Staphylococcus aureus : This study explored the relationship between cefquinome's pharmacokinetic/pharmacodynamic (PK/PD) indices and the selection of resistance in Staphylococcus aureus. The study highlighted the importance of dosing regimens in minimizing the development of resistance (Ya-fei Li et al., 2016).

  • Dose Optimization Against Staphylococcus aureus in Cattle : The study aimed to optimize the dosage of cefquinome for treating Staphylococcus aureus-induced septicemia in cattle. It established a dosage regimen of 2 mg/kg every 12 hours for 3 days to achieve bactericidal activity (Ijaz Ahmad et al., 2015).

Safety And Hazards

Cefquinome may cause serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust and to wear protective gloves, protective clothing, eye protection, and face protection when handling cefquinome .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16-/t17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKJNRNSJKEFMK-PQFQYKRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894103
Record name Cefquinome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefquinome

CAS RN

84957-30-2
Record name Cefquinome
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84957-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefquinome [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084957302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefquinome
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFQUINOME SULFATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFQUINOME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74S078CWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,080
Citations
E Thomas, V Thomas, C Wilhelm - Veterinary Microbiology, 2006 - Elsevier
… Cefquinome is known for its use as an antibacterial drug in cattle and pigs. … cefquinome against equine pathogenic bacteria. The minimum inhibitory concentration (MIC) of cefquinome …
Number of citations: 100 www.sciencedirect.com
M Limbert, D Isert, N Klesel, A Markus… - Antimicrobial agents …, 1991 - Am Soc Microbiol
… The high in vitro activity of cefquinome is reflected by its high in vivo efficacy against … of cefquinome in mice, dogs, pigs, and calves. After single parenteral administrations, cefquinome …
Number of citations: 158 journals.asm.org
XB Li, WX Wu, D Su, ZJ Wang… - Journal of Veterinary …, 2008 - Wiley Online Library
A study on bioavailability and pharmacokinetics of cefquinome in piglets was conducted after intravenous (iv) and intramuscular (im) administrations of 2.0 mg/kg of body weight, …
Number of citations: 80 onlinelibrary.wiley.com
NY Shpigel, D Levin, M Winkler, A Saran, G Ziv… - Journal of Dairy …, 1997 - Elsevier
… cows in the groups treated with cefquinome than for cows in the group … cefquinome in the treatment of clinical coliform mastitis in dairy cows. ( Key words: mastitis, therapy, cefquinome…
Number of citations: 139 www.sciencedirect.com
SP Murphy, ME Erwin, RN Jones - Diagnostic microbiology and infectious …, 1994 - Elsevier
… Cefquinome minimum inhibitory concentrations (MIC 90 ) for the enterobacteriaceae ranged … aeruginosa were inhibited by cefquinome at ⩽8 μg/ml. Cefquinome activity of particular note …
Number of citations: 75 www.sciencedirect.com
K Uney, F Altan, M Elmas - Antimicrobial agents and …, 2011 - Am Soc Microbiol
… Cefquinome has a broad spectrum of antibacterial activity and was developed … of cefquinome concentrations in sheep plasma was developed and validated. Separation of cefquinome …
Number of citations: 74 journals.asm.org
W Xie, X Zhang, T Wang, S Du - British poultry science, 2013 - Taylor & Francis
1. The pharmacokinetics of cefquinome (CEQ) in chickens was determined after intravenous (IV) and intramuscular (IM) administration of 2 mg/kg body weight. Plasma concentrations …
Number of citations: 36 www.tandfonline.com
NX Chin, JW Gu, W Fang, HC Neu - Diagnostic microbiology and infectious …, 1992 - Elsevier
… Cefquinome is a new cephem antibiotic that contains an aminothiazolyl … Cefquinome has preliminarily been reported … We investigated the activity of cefquinome in comparison with the …
Number of citations: 50 www.sciencedirect.com
GS Amiridis, GC Fthenakis, J Dafopoulos… - Journal of Veterinary …, 2003 - academia.edu
… effects of cefquinome against endometritis in cows. … Administration of cefquinome at the time of challenge effectively … Furthermore, administration of cefquinome in cows with clinical …
Number of citations: 54 www.academia.edu
L Yuan, J Sun, R Wang, L Sun, L Zhu… - American journal of …, 2011 - Am Vet Med Assoc
… Cefquinome concentration was determined by use of high-… Results —The disposition of cefquinome following IV or IM administration … No cefquinome was detected in plasma after PO …
Number of citations: 54 avmajournals.avma.org

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